Pyrrolidine Nitrogen Basicity Reduction
The electron-withdrawing effect of the geminal 4,4-difluoro substitution reduces the basicity of the pyrrolidine nitrogen. For the structurally related 4,4-difluoroproline (Dfp), the ammonium pKa is 7.15, compared to 10.68 for unsubstituted proline (ΔpKa = −3.53) [1]. Although direct experimental pKa data for 2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid have not been published, the tertiary amine in this compound is predicted to exhibit a similarly depressed pKa relative to its non-fluorinated analog 2-(pyrrolidin-1-yl)butanoic acid (estimated pKa ~9–10 for the conjugate acid). This shift means that at physiological pH 7.4, the target compound's pyrrolidine nitrogen is predominantly deprotonated, whereas the non-fluorinated analog remains largely protonated, profoundly affecting hydrogen-bonding capacity, membrane permeability, and target binding.
| Evidence Dimension | Ammonium pKa of the pyrrolidine ring nitrogen |
|---|---|
| Target Compound Data | Predicted pKa ~6–7 (based on 4,4-difluoroproline pKa 7.15 with N-alkylation adjustment) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)butanoic acid: predicted pKa ~9.5–10.5; Proline: 10.68 |
| Quantified Difference | ΔpKa ≈ −3 to −4 units versus non-fluorinated pyrrolidine analog |
| Conditions | Measured for 4,4-difluoroproline in aqueous solution at 298 K; extrapolated to N-alkylated tertiary amine |
Why This Matters
A ~3–4 unit pKa shift determines the ionization state at physiological pH, which is a first-order determinant of passive membrane permeability, solubility, and electrostatic interactions with biological targets—directly impacting assay outcomes and lead optimization decisions.
- [1] Kubyshkin, V.; Davis, R.; Budisa, N. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein J. Org. Chem. 2021, 17, 439–460. Table 2. View Source
